molecular formula C15H10N6OS B2849802 N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 1207026-71-8

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No. B2849802
CAS RN: 1207026-71-8
M. Wt: 322.35
InChI Key: HCSSDYDHLXJGGV-UHFFFAOYSA-N
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Description

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide, also known as BPTC, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. BPTC is a heterocyclic compound that has a triazole and thiadiazole ring in its structure.

Scientific Research Applications

Photovoltaic Applications

Donor-acceptor-donor (D-A-A) structures with 2,1,3-benzothiadiazole as an internal acceptor and the 4 (7)-cyanogroup as anchor acceptor have been investigated for various photovoltaic applications such as dye-sensitized solar cells (DSSCs) and organic light emitting diodes (OLEDs) .

Organic Light Emitting Diodes (OLEDs)

The compound can be used in the development of organic light emitting diodes (OLEDs). OLEDs are a type of light emitting diode that is made of thin films of organic semiconductors .

Dye-Sensitized Solar Cells (DSSCs)

The compound can be used in the development of dye-sensitized solar cells (DSSCs). DSSCs are a type of thin film solar cell that convert sunlight into electricity .

Charge Transfer Materials

The compound can be used in the development of charge transfer materials. These materials are used in a variety of applications, including solar cells, batteries, and sensors .

Organic Near-Infrared Materials

The compound can be used in the development of organic near-infrared materials. These materials are used in a variety of applications, including medical imaging, telecommunications, and solar cells .

Fluorescent Sensors

The compound can be used in the development of fluorescent sensors. These sensors can be used to detect the presence of specific molecules or ions .

Drug Discovery and Design

The utilization of thiadiazole derivatives in molecular docking studies to predict binding energies and interactions with biological targets demonstrates their significance in drug discovery and design.

Photocatalysis

Electron donor–acceptor (D–A) systems based on the benzo [c] [1,2,5]thiadiazole (BTZ) motif have been extensively researched for use in photocatalysis .

properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N6OS/c22-15(17-11-7-4-8-12-14(11)20-23-19-12)13-9-16-21(18-13)10-5-2-1-3-6-10/h1-9H,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSSDYDHLXJGGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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